![molecular formula C23H18ClN3O2 B2646118 N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932320-90-6](/img/structure/B2646118.png)
N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
Design and Synthesis of Quinazolinyl Acetamides
Research has been conducted on a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides for their potential analgesic and anti-inflammatory activities. Among these, some compounds demonstrated significant analgesic and anti-inflammatory effects, with reduced ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Analgesic and Anti-Inflammatory Activities of Quinazolinone Derivatives
Similar studies have been conducted on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl)acetamides, revealing that some derivatives showed significant analgesic and anti-inflammatory activities comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).
Antitumor Activities
In Vitro Antitumor Activity of Quinazoline Derivatives
Studies have also been done on thiophene analogues of quinazoline derivatives for their potential antitumor activities. Some compounds demonstrated significant inhibition of tumor cell growth in culture, indicating a promising direction for cancer treatment research (Forsch et al., 2002).
Design, Synthesis, and Analgesic Activity of Quinazoline Derivatives
A range of quinazoline derivatives have been synthesized and evaluated for their analgesic activity. Some of these compounds exhibited significant activity, suggesting their potential in pain management (HelmySakr, 2016).
Antimicrobial Activities
Synthesis and Characterization of Quinazolines as Potential Antimicrobial Agents
Research into the antimicrobial potential of quinazoline compounds has shown promising results. Newly synthesized compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens (Desai et al., 2007).
Antibacterial Activity of Quinoline Derivatives
Another study focused on the preparation and antibacterial activity of new quinoline derivatives, revealing that some compounds were effective growth inhibitors of certain bacterial and fungal strains (Le et al., 2018).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-18(24)11-7-12-19(15)25-21(28)14-27-20-13-6-5-10-17(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKOEABOVBRBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
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